(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9658667
InChI: InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-14(19)11-18(24-21)22(26)25-10-9-17-15(12-25)13-5-3-4-6-16(13)23-17/h3-8,11,23-24H,9-10,12H2,1-2H3
SMILES: COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

CAS No.:

Cat. No.: VC9658667

Molecular Formula: C22H21N3O3

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone -

Specification

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
IUPAC Name (4,7-dimethoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Standard InChI InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-14(19)11-18(24-21)22(26)25-10-9-17-15(12-25)13-5-3-4-6-16(13)23-17/h3-8,11,23-24H,9-10,12H2,1-2H3
Standard InChI Key VWJDQXJSXIIMJO-UHFFFAOYSA-N
SMILES COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Canonical SMILES COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Introduction

The compound (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that combines an indole moiety with a tetrahydropyridoindole structure. This integration is notable for its potential biological activities, enhanced by the presence of methoxy groups on the indole ring and a methanone linkage. The compound's unique structure suggests diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves several approaches, although specific methods are not detailed in the available literature. Generally, the synthesis of complex indole derivatives often employs carbonylation processes, which are versatile and cost-effective for creating high-value compounds . Other methods might involve condensation reactions or cyclization processes to form the pyridoindole ring system.

Biological Activities and Potential Applications

The compound's potential biological activities are diverse due to its complex structure. While specific biological data for this compound is limited, similar indole derivatives have shown various pharmacological effects, including antioxidant, antiproliferative, and neuroprotective activities . The presence of methoxy groups and the methanone linkage could enhance interactions with biological targets, making it a candidate for further study in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, each with unique properties:

Compound NameStructural FeaturesNotable Activities
4-(4-Methylpiperazin-1-yl)-N-(1H-indol-2-yl)benzamideIndole linked to piperazineAntidepressant properties
5-Methoxyindole derivativesIndole with various substitutionsNeuroprotective effects
1-(4-Fluorophenyl)piperazinePiperazine linked to phenyl groupAntitumor activity

These compounds highlight how different substituents can influence biological activity and specificity.

Research Findings and Future Directions

Research on (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is limited, but its potential for diverse pharmacological effects suggests a need for further investigation. Techniques such as molecular docking studies and binding affinity assays could provide insights into its interactions with biological targets. Future studies should focus on elucidating its pharmacodynamics and pharmacokinetics to explore therapeutic applications.

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